molecular formula C10H5F3O2S B134448 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 142329-22-4

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No. B134448
CAS RN: 142329-22-4
M. Wt: 246.21 g/mol
InChI Key: HYHNPVVUDRTIJR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (6-TMTBCA) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 121-122°C and a boiling point of 239-240°C. 6-TMTBCA has been used in the synthesis of a variety of pharmaceuticals, as well as in the synthesis of polymers, dyes, and other materials. It is also used as a reagent in organic synthesis, and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Chemical Reactions and Derivatives

  • Benzo[b]thiophene derivatives, including those similar to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, have been studied for their reactivity, such as nitration reactions under different conditions. This research explores the formation of various substitution products, emphasizing the structural properties through spectroscopic analysis (Cooper & Scrowston, 1971).

Synthesis and Characterization

  • The synthesis of new benzo[b]thiophene derivatives, starting from related compounds like 3-chlorobenzo[b]thiophene-2-carboxyl chloride, has been documented. These derivatives are characterized by various analytical techniques, and their biological activities, such as antibacterial and anti-inflammatory effects, have been explored (Isloor, Kalluraya, & Sridhar Pai, 2010).

Biological Evaluation

  • Research has identified benzo[b]thiophene acylhydrazones with antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus. This includes derivatives of benzo[b]thiophene-2-carboxylic acid, highlighting their potential in addressing antibiotic resistance (Barbier et al., 2022).

Metal-Organic Frameworks and Dye Absorption

  • Anionic zeolite-like metal-organic frameworks (AZMOFs) using benzo[b]thiophene-2-carboxylic acid derivatives have been synthesized. These frameworks demonstrate significant absorption capabilities for organic dyes, indicating their potential application in environmental remediation (Shen et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area .

properties

IUPAC Name

6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHNPVVUDRTIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591888
Record name 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142329-22-4
Record name 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 400 mg of methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, 105 mg of lithium hydroxide monohydrate, 3 ml of water and 9 ml of methanol was stirred at 75° C. for 2 hours. The reaction mixture was cooled to room temperature, and then concentrated under reduced pressure. To the residue was added water, and then washed with tert-butyl methyl ether 3 times. To the aqueous layer was added concentrated hydrochloric acid, and then extracted with chloroform 3 times. The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 355 mg of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (the present compound 2).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate dissolved in THF and MeOH was added a solution of LiOH in H2O (1.5 equiv). The reaction media became cloudy so H2O, MeOH and THF were added until a clear solution ensued (Final composition of media=2 THF:1 MeOH:1 H2O) (0.2 M). After 1 h, analysis showed consumption of all the starting material. A large proportion of the volatiles were removed under reduced pressure. The remaining solution was treated with 1N HCl. The precipitate was filtered off and dissolved in a mixture of THF, MeOH and EtOAc. The organic solution was dried over magnesium sulfate and concentrated under reduced pressure to obtain the title compound as a solid. The latter was ground with a mortar and pestle and let dry overnight under high vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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